molecular formula C19H33N3OS B4079011 2-(4-{[(Adamantanylethyl)amino]thioxomethyl}piperazinyl)ethan-1-ol

2-(4-{[(Adamantanylethyl)amino]thioxomethyl}piperazinyl)ethan-1-ol

Cat. No.: B4079011
M. Wt: 351.6 g/mol
InChI Key: UAZIJBDYXXHQDW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(Adamantanylethyl)amino]thioxomethyl}piperazinyl)ethan-1-ol typically involves multiple steps, starting with the preparation of the adamantane derivative. The adamantane derivative is then reacted with piperazine in the presence of a thioxomethylating agent. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(Adamantanylethyl)amino]thioxomethyl}piperazinyl)ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The thioxomethyl group can be reduced to a thiol or sulfide.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of thiols or sulfides.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2-(4-{[(Adamantanylethyl)amino]thioxomethyl}piperazinyl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-{[(Adamantanylethyl)amino]thioxomethyl}piperazinyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane group may enhance the compound’s binding affinity to hydrophobic pockets in proteins, while the thioxomethyl group can participate in redox reactions, influencing the compound’s biological activity. The piperazine ring provides structural flexibility, allowing the compound to adopt various conformations and interact with different molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{[(Adamantanylethyl)amino]thioxomethyl}piperazinyl)ethan-1-ol is unique due to the presence of the adamantane group, which imparts rigidity and enhances hydrophobic interactions, and the thioxomethyl group, which adds redox activity

Properties

IUPAC Name

N-[1-(1-adamantyl)ethyl]-4-(2-hydroxyethyl)piperazine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33N3OS/c1-14(19-11-15-8-16(12-19)10-17(9-15)13-19)20-18(24)22-4-2-21(3-5-22)6-7-23/h14-17,23H,2-13H2,1H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZIJBDYXXHQDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=S)N4CCN(CC4)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-{[(Adamantanylethyl)amino]thioxomethyl}piperazinyl)ethan-1-ol
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2-(4-{[(Adamantanylethyl)amino]thioxomethyl}piperazinyl)ethan-1-ol
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2-(4-{[(Adamantanylethyl)amino]thioxomethyl}piperazinyl)ethan-1-ol
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2-(4-{[(Adamantanylethyl)amino]thioxomethyl}piperazinyl)ethan-1-ol

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